Synthesis route for 2-Amino-3-(trifluoromethoxy)benzyl alcohol
Synthesis route for 2-Amino-3-(trifluoromethoxy)benzyl alcohol
An In-depth Technical Guide to the Synthesis of 2-Amino-3-(trifluoromethoxy)benzyl alcohol
Introduction
2-Amino-3-(trifluoromethoxy)benzyl alcohol is a valuable fluorinated building block in the fields of medicinal chemistry and materials science. The presence of the trifluoromethoxy (-OCF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] This guide provides a comprehensive overview of a viable synthetic route to this compound, intended for researchers, scientists, and professionals in drug development. The presented methodology is grounded in established chemical principles and supported by relevant literature.
Retrosynthetic Analysis
A logical approach to designing the synthesis of 2-Amino-3-(trifluoromethoxy)benzyl alcohol involves a retrosynthetic analysis. The primary disconnection is at the C-O bond of the benzyl alcohol, leading back to a suitable carboxylic acid derivative. The amino group is considered as a directing group that can be present in the starting material or introduced at a later stage.
Caption: Proposed synthetic route via reduction.
Detailed Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 2-Amino-3-(trifluoromethoxy)benzyl alcohol from 2-amino-3-(trifluoromethoxy)benzoic acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |
| 2-Amino-3-(trifluoromethoxy)benzoic acid | 561304-41-4 | 221.14 g/mol | 5.0 g | 22.6 mmol |
| Borane-tetrahydrofuran complex (1 M in THF) | 14044-65-6 | 85.94 g/mol | 67.8 mL | 67.8 mmol |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | 100 mL | - |
| Methanol | 67-56-1 | 32.04 g/mol | 20 mL | - |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 g/mol | ~50 mL | - |
| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 g/mol | ~50 mL | - |
| Ethyl acetate | 141-78-6 | 88.11 g/mol | 200 mL | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 g/mol | 10 g | - |
Step-by-Step Procedure
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 5.0 g (22.6 mmol) of 2-amino-3-(trifluoromethoxy)benzoic acid in 100 mL of anhydrous tetrahydrofuran (THF).
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Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add 67.8 mL (67.8 mmol, 3.0 equivalents) of 1 M borane-tetrahydrofuran complex solution dropwise via a dropping funnel over 30 minutes. The addition of borane to an amino acid can cause hydrogen evolution. [3]3. Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
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Quenching: Once the reaction is complete (disappearance of the starting material spot on TLC), cool the flask to 0 °C. Carefully and slowly add methanol (20 mL) to quench the excess borane. Vigorous gas evolution will be observed.
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Workup: Remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add 50 mL of 1 M HCl and stir for 30 minutes.
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Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
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Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 1:1).
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Characterization: Collect the fractions containing the desired product and remove the solvent under reduced pressure to obtain 2-Amino-3-(trifluoromethoxy)benzyl alcohol as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mechanistic Insights
The reduction of a carboxylic acid with borane (BH₃) proceeds through the formation of an acyloxyborane intermediate. The lone pair of the carbonyl oxygen attacks the electron-deficient boron atom. This is followed by the intramolecular delivery of a hydride to the carbonyl carbon, leading to the formation of a borate ester. Subsequent hydrolysis of this ester yields the corresponding primary alcohol. The amino group in the starting material will also react with borane to form an amine-borane adduct, which is why an excess of the reducing agent is required. [3]
Safety Considerations
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Borane-THF complex: This reagent is flammable and reacts violently with water. Handle it under an inert atmosphere and away from ignition sources.
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Tetrahydrofuran (THF): Anhydrous THF can form explosive peroxides upon standing. Always use freshly distilled or inhibitor-stabilized solvent.
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Hydrogen Evolution: The reaction of borane with the carboxylic acid and amino group, as well as the quenching step with methanol, will produce hydrogen gas, which is highly flammable. Ensure the reaction is performed in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
The synthesis of 2-Amino-3-(trifluoromethoxy)benzyl alcohol can be efficiently achieved through the direct reduction of the commercially available 2-amino-3-(trifluoromethoxy)benzoic acid. The use of borane-tetrahydrofuran complex provides a reliable method for this transformation. Careful control of the reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis. This guide provides a solid foundation for researchers to produce this important building block for further applications in chemical synthesis and drug discovery.
References
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Molecules. (2025-08-06). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. ResearchGate. [Link]
-
Journal of Visualized Experiments. (2016-01-19). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. National Institutes of Health. [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]
-
Molecules. (2022-10-20). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Semantic Scholar. [Link]
-
The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]
-
Wikipedia. 3-(Trifluoromethyl)aniline. Wikipedia. [Link]
-
Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses. [Link]
-
Molecules. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. ProQuest. [Link]
-
PrepChem.com. Synthesis of 2-amino-benzyl alcohol. PrepChem.com. [Link]
- Google Patents. US6462242B1 - Process for preparing benzyl alcohols and their use.
- Google Patents. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol.
-
Beilstein Archives. (2020-04-21). the first synthesis of a bicyclic hemiaminal (3,3-dimethyl-1-(2,4,5-trifluorophenyl). Beilstein Archives. [Link]
-
MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]
-
European Patent Office. 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD - EP 3492448 B1. Googleapis.com. [Link]
-
PubChemLite. 2-amino-3-(trifluoromethoxy)benzoic acid (C8H6F3NO3). PubChemLite. [Link]
- Google Patents. US3935280A - Reduction of amino acids in the presence of boron trifluoride.
-
Mol-Instincts. Introduction and removal of alkyl protecting groups of several common amino groups. Mol-Instincts. [Link]
